2-Butyl-2-ethylpentane-1,5-diamine

概要

説明

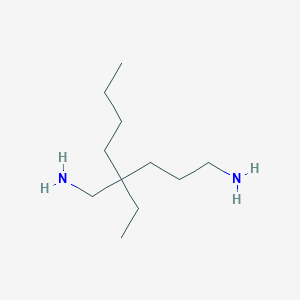

2-Butyl-2-ethylpentane-1,5-diamine is a useful research compound. Its molecular formula is C11H26N2 and its molecular weight is 186.34 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Curing Agent for Epoxy Resins

One of the primary applications of 2-butyl-2-ethylpentane-1,5-diamine is as a curing agent for epoxy resin systems. This compound enhances the mechanical properties of the cured epoxy, providing:

- Good adhesion to metals

- Resistance to corrosion and chemicals

- Improved toughness and UV stability

The use of this diamine allows for reduced gel times and facilitates the production of high-gloss finishes, making it ideal for marine, industrial, and decorative coatings .

Chain Extender in Polyurethanes

In polyurethane chemistry, this compound serves as a chain extender . Its incorporation into polyurethane formulations results in:

- Enhanced mechanical properties

- Improved thermal stability

- Increased flexibility

This application is particularly valuable in producing flexible foams and elastomers used in automotive interiors and insulation materials .

Water Treatment Chemicals

The compound has also been explored for its potential use in water treatment processes . Its ability to interact with various contaminants makes it useful in formulations designed to improve water quality by removing impurities and enhancing filtration processes .

Polyamide Production

In the production of polyamides, this compound acts as a crystallinity disruptor. This property leads to:

- Amorphous structures that slow down crystallization

- Lower melting points

- Improved surface appearance and abrasion resistance

These attributes are crucial for applications in fibers, plastics, and films used across various industries .

Case Study 1: Epoxy Resin Application

A study conducted on the use of this compound as a curing agent demonstrated significant improvements in mechanical properties compared to traditional curing agents. The cured epoxy exhibited enhanced tensile strength and elongation at break, making it suitable for high-performance applications in aerospace and automotive industries.

Case Study 2: Polyurethane Flexibility

Research on polyurethane systems incorporating this diamine revealed that formulations with varying ratios of this compound exhibited superior flexibility and resilience under stress compared to those without it. This finding supports its use in applications requiring durable yet flexible materials.

特性

CAS番号 |

137605-95-9 |

|---|---|

分子式 |

C11H26N2 |

分子量 |

186.34 g/mol |

IUPAC名 |

2-butyl-2-ethylpentane-1,5-diamine |

InChI |

InChI=1S/C11H26N2/c1-3-5-7-11(4-2,10-13)8-6-9-12/h3-10,12-13H2,1-2H3 |

InChIキー |

NDXNCTAJOQSKIO-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)(CCCN)CN |

正規SMILES |

CCCCC(CC)(CCCN)CN |

ピクトグラム |

Corrosive; Irritant; Health Hazard |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。